molecular formula C15H18N4O B14877305 6-morpholino-N-(m-tolyl)pyrimidin-4-amine

6-morpholino-N-(m-tolyl)pyrimidin-4-amine

Cat. No.: B14877305
M. Wt: 270.33 g/mol
InChI Key: DMORLADLOXWGPR-UHFFFAOYSA-N
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Description

6-morpholino-N-(m-tolyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(m-tolyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the m-tolyl group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The morpholine group can be replaced by other nucleophiles under appropriate conditions, leading to a variety of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: m-Tolyl aldehyde or m-tolyl carboxylic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(m-tolyl)pyrimidin-4-amine involves the inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts kinase signaling pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-morpholino-N-(m-tolyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. Its morpholine and m-tolyl groups contribute to its binding affinity and specificity, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-(3-methylphenyl)-6-morpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)18-14-10-15(17-11-16-14)19-5-7-20-8-6-19/h2-4,9-11H,5-8H2,1H3,(H,16,17,18)

InChI Key

DMORLADLOXWGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC=N2)N3CCOCC3

Origin of Product

United States

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